N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a complex organic compound with significant potential in scientific research. It is characterized by its unique molecular structure, which includes multiple functional groups such as an amide, a thieno[3,4-c]pyrazole ring, and a methoxyethyl group. The compound's chemical identity is defined by its IUPAC name and CAS number 1105204-66-7, with a molecular formula of and a molecular weight of 402.51 g/mol .
This compound falls under the category of synthetic organic compounds and is primarily used in medicinal chemistry and pharmacological studies. Its structural features suggest potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide involves several steps that typically include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide can be represented in various formats including:
CC(C(=O)NCC(NC1=CC=CS1)=O)C(C1=CC=CC=C1)=O
InChI=1S/C20H26N4O3S/c1-3-15(14-7-5-4-6-8-14)20(26)22-19-16-12-28-13-17(16)23-24(19)11-18(25)21-9-10-27-2/h4-8,15H,3,9-13H2,1-2H3,(H,21,25)(H,22,26)
.The compound's molecular weight is 402.51 g/mol with a density that is currently unspecified in available resources. The melting point and boiling point data also remain unreported.
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide can undergo various chemical reactions typical of amides and heterocycles. These may include:
Technical details regarding these reactions depend on specific conditions such as pH levels and temperature.
The mechanism of action for N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is not fully elucidated in current literature but may involve interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. The thieno[3,4-c]pyrazole moiety suggests potential activity related to anti-inflammatory or analgesic effects based on similar compounds studied previously.
Currently available data does not specify detailed physical properties such as density or melting point for N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide.
The chemical stability and reactivity profiles are likely influenced by its functional groups but require empirical studies for comprehensive characterization.
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide has potential applications in:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3